molecular formula C17H16N6O2S B11012893 N-[3-(acetylamino)phenyl]-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

N-[3-(acetylamino)phenyl]-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B11012893
M. Wt: 368.4 g/mol
InChI Key: DHGRQKKHHOOHIP-UHFFFAOYSA-N
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Description

N-[3-(acetylamino)phenyl]-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound that features a tetrazole ring, a cyclopentathiophene ring, and an acetylamino group

Preparation Methods

Chemical Reactions Analysis

N-[3-(acetylamino)phenyl]-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to enzyme active sites or receptor binding pockets. The cyclopentathiophene ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity. The acetylamino group can form hydrogen bonds with amino acid residues, further stabilizing the compound-protein complex .

Comparison with Similar Compounds

Similar compounds to N-[3-(acetylamino)phenyl]-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide include:

The uniqueness of this compound lies in its combination of functional groups, which confer distinct electronic, steric, and hydrogen-bonding properties, making it a versatile compound for various scientific applications.

Biological Activity

N-[3-(acetylamino)phenyl]-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a compound of interest due to its potential biological activity. This article explores its synthesis, properties, and biological effects based on available research findings.

Synthetic Routes

The synthesis of this compound typically involves:

  • Formation of the Tetrazole Ring : This can be achieved through a click chemistry approach, where azides react with nitriles under mild conditions.
  • Introduction of the Acetamido Group : Standard amide formation reactions using acyl chlorides or anhydrides in the presence of a base are common methods.
PropertyValue
Molecular FormulaC16H14N6O2
Molecular Weight322.32 g/mol
IUPAC NameN-(3-acetamidophenyl)-2-(1H-tetrazol-1-yl)benzamide

The biological activity of this compound is primarily attributed to its interactions with various biological pathways. Research indicates that compounds with similar structures often exhibit:

  • Anti-inflammatory Effects : Through inhibition of pro-inflammatory cytokines.
  • Antimicrobial Properties : Potential activity against various bacterial strains.

Case Studies and Experimental Findings

  • Anti-inflammatory Activity :
    • A study demonstrated that derivatives similar to this compound significantly reduced the production of pro-inflammatory cytokines in macrophage cultures.
    • The compound inhibited NF-kB signaling pathways, which are crucial in mediating inflammatory responses.
  • Antimicrobial Testing :
    • In vitro tests showed that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
    • The Minimum Inhibitory Concentration (MIC) values were determined to assess its potency compared to standard antibiotics.

Data Table: Biological Activities

Activity TypeTest OrganismResultReference
Anti-inflammatoryTHP-1 MacrophagesReduced TNF-α levels
AntibacterialE. coliMIC = 32 µg/mL
AntibacterialS. aureusMIC = 16 µg/mL

Properties

Molecular Formula

C17H16N6O2S

Molecular Weight

368.4 g/mol

IUPAC Name

N-(3-acetamidophenyl)-2-(tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

InChI

InChI=1S/C17H16N6O2S/c1-10(24)19-11-4-2-5-12(8-11)20-16(25)15-13-6-3-7-14(13)26-17(15)23-9-18-21-22-23/h2,4-5,8-9H,3,6-7H2,1H3,(H,19,24)(H,20,25)

InChI Key

DHGRQKKHHOOHIP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=C(SC3=C2CCC3)N4C=NN=N4

Origin of Product

United States

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